Galaxolide

Catalog No.
S566609
CAS No.
1222-05-5
M.F
C₁₈H₂₆O
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galaxolide

CAS Number

1222-05-5

Product Name

Galaxolide

IUPAC Name

4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

Molecular Formula

C₁₈H₂₆O

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3

InChI Key

ONKNPOPIGWHAQC-UHFFFAOYSA-N

SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Solubility

6.77e-06 M
In water, 1.75 mg/L at 25 °C
In water, 1.65-1.99 mg/L at 25 °C and pH 5-9[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno

Synonyms

1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran; 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyrane; Abbalide; Galaxolide; Galaxolide 50BB; Galaxolide 50IPM; Galaxolide White; Pearlide; HHCB;

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Galaxolide, chemically known as 4,6,6,7,8,8-hexamethyl-1,3,4,6,7,8-hexahydro-cyclopenta[g]-isochromene, is a synthetic musk compound widely used in the fragrance industry. It was discovered in the 1960s by researchers at International Flavors & Fragrances Inc. (IFF) and is characterized by its sweet musky floral woody odor. With a molecular formula of C₁₈H₂₆O and a molecular weight of 258.4 g/mol, galaxolide exists as a mixture of isomers due to its chiral centers at carbon atoms 4 and 7 . At room temperature, it appears as a highly viscous liquid with a melting point of -20 °C and an estimated boiling point of around 330 °C .

Galaxolide interacts with olfactory receptors in the nose, triggering the perception of scent. The specific mechanism by which this occurs is not entirely understood but likely involves its three-dimensional structure fitting into the binding sites of these receptors [].

Environmental Fate and Impact:

  • Persistence and Bioaccumulation: Studies have investigated the environmental fate of Galaxolide due to its persistent nature, meaning it breaks down slowly in the environment. This can lead to bioaccumulation, where it builds up in the bodies of organisms over time. Research has found Galaxolide in various environmental samples, including water, sediment, and even human and wildlife tissue .

Potential Endocrine Disruption:

  • Androgenic Activity: Recent research suggests that Galaxolide may have androgenic activity, meaning it can interfere with the body's natural hormone system and mimic the effects of testosterone. This potential effect is being investigated using both computational modeling and animal studies .

Alternative Fragrance Development:

  • Safer Alternatives: As concerns about the environmental and health impacts of Galaxolide rise, researchers are exploring alternatives for fragrance development. This research focuses on identifying and evaluating safer substitutes with similar olfactory properties but without the potential drawbacks of Galaxolide .
In different environments. In the atmosphere, it reacts with hydroxyl radicals, exhibiting a half-life that suggests rapid degradation . In wastewater treatment plants, ozonation has been shown to effectively remove galaxolide . The compound can also degrade into primary degradants such as galaxolidone through biological processes in aquatic environments .

Galaxolide can be synthesized through several methods. One common route involves the reaction of tert-amylene with alpha-methylstyrene to produce 1,1,2,3,3-pentamethylindane. This intermediate undergoes hydroxyalkylation with propylene oxide in a Friedel-Crafts reaction catalyzed by aluminum chloride. Finally, cyclization occurs via reaction with formaldehyde to yield the final product . The synthesis typically results in a mixture of isomers due to the presence of multiple asymmetric carbons.

Galaxolide is predominantly used in perfumery for its musky scent and is valued for providing longevity and sillage (the scent trail left by a fragrance). It is commonly incorporated into personal care products such as detergents and fabric softeners due to its ability to impart freshness and enhance fragrance profiles. Additionally, it serves as a cost-effective alternative to other musks in reformulations .

Studies on the interactions of galaxolide reveal significant concerns regarding its environmental persistence and toxicity. It has been detected in various environmental matrices including rivers and drinking water systems. The cumulative impact of galaxolide on aquatic ecosystems raises alarms about its potential long-term ecological consequences . Furthermore, while some metabolites may exhibit lower bioaccumulation potential than galaxolide itself, comprehensive studies on their hazard characteristics remain limited .

Galaxolide shares structural similarities with other synthetic musks but distinguishes itself through specific chemical properties and environmental behavior. Below are some similar compounds:

Compound NameChemical StructureUnique Features
Tonalide1H-naphtho[2,3-c]pyranSimilar musky scent; used in similar applications
Musk Ketone1-(4-tert-butylphenyl)-2-methylpropan-1-oneKnown for its sweet odor; less persistent
AmbrettolideC₁₈H₂₄O₃Natural musk; biodegradable
Musk Xylene1-(4-methylphenyl)-2-methylpropan-1-oneSynthetic; associated with environmental concerns

Galaxolide's unique combination of structural characteristics—including multiple chiral centers—results in a distinct olfactory profile that sets it apart from these other compounds while also contributing to its environmental persistence issues .

Physical Description

Liquid; OtherSolid

Color/Form

Colorless crystals from ethanol
Viscous liquid[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno
Almost colorless viscous liquid

XLogP3

4.8

Boiling Point

325.0 °C

Density

1.0054 at 20 °C/4 °C

LogP

5.9 (LogP)
log Kow = 5.90

Odor

Strong musk odor
Odor type: Musk

Melting Point

-5.0 °C
57-58 °C

UNII

14170060AT

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Galaxolide is a colorless crystalline solid. It also can be in the form of a thick liquid. It has a strong musk odor. It is not very soluble in water. USE: Galaxolide is an important commercial chemical. It is used as a fragrance in perfumes, soaps, cosmetics, household air fresheners, and cleaning products. EXPOSURE: Workers who use galaxolide may breathe in mists or have direct skin contact. The general population may be exposed by vapors and skin contact when using products containing galaxolide. Exposure will also occur from eating contaminated fish as well as consumption of contaminated drinking water. If galaxolide is released to the environment, it will be broken down in air. Galaxolide released to air will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. However, it adheres strongly to soil and sediment which will affect evaporation from water and moist soil. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to build up in fish. RISK: No skin irritation was reported in volunteers following repeated skin applications of galaxolide. No additional data on the potential for galaxolide to cause toxic effect in humans were available. Mild liver effects and reduced body weights were reported in laboratory animals following oral or direct skin exposure to high levels of galaxolide over time. No toxic effects were observed following repeated exposure to low-to-moderate doses. Birth defects were reported in offspring of laboratory animals exposed to very high doses of galaxolide daily during pregnancy. Body weights were reduced in both offspring and mothers. No evidence of infertility or abortion was observed in adult laboratory animals that were exposed to galaxolide during pregnancy and nursing. Data on the potential for galazolide to cause cancer in laboratory animals were not available. The potential for galaxolide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)[FOR MORE INFORMATION: (1) National Library of Medicine Hazardous Substances Data Bank. Available from, as of Jun 11, 2018: http://toxnet.nlm.nih.gov/newtoxnet/hsdb.htm (2) ECHA. Registration dossier for 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylindeno

Vapor Pressure

5.45e-04 mmHg
5.45X10-4 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1222-05-5

Wikipedia

Hexamethylindanopyran

Use Classification

Cosmetics -> Antifoaming

Methods of Manufacturing

The starting material for its synthesis is 1,1,2,3,3-pentamethylindane, which is prepared by cycloaddition of tert-amylene to alpha-methylstyrene. The pentamethylindane is hydroxyalkylated with propylene oxide in a Friedel-Crafts reaction using aluminum chloride as a catalyst (analogous to the synthesis of 2-phenethyl alcohol from benzene and ethylene oxide). Ring closure of the resulting 1,1,2,3,3-pentamethyl-5-(beta-hydroxyisopropyl)indane to /4,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]benzopyran/ is accomplished with paraformaldehyde and a lower aliphatic alcohol via the acetal or with paraformaldehyde and a carboxylic acid anhydride via the acylate.
... Synthesized as following: There is a condensation-cyclization stage of tert-amyl alcohol and a-methyl styrene in acidic conditions to obtain the indane system, followed by a Friedel-Crafts reaction with propylene oxide to get the side chain. The side chain is finally closed to the isochromanic system using formaldehyde.
Preparation: L. G. Heeringa, M. G. J. Beets, United Kingdom patent 991146; eidem, United States of America patent 3360530 (1965, 1967 both to International Flavors & Frangrances).

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
used in fragrance mixtures
Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-: ACTIVE
The commercial product is diluted with solvents (e.g., diethyl phthalate, isopropyl myristate, benzyl benzoate) to make it less viscous.
Concentrations of HHCB (Galaxolide), AHTN (Tonalide), and HHCB-lactone (Galaxolidone) from a variety of consumer products, including perfumes, body lotions, and deodorants were measured. Concentrations of HHCB, AHTN, and HHCB-lactone in consumer products ranged from <5 ng/g to over 4000 ug/g, <5 ng/g to 451 ug/g, and <5 ng/g to 217 ug/g, respectively. The highest concentrations were found in perfumes, body creams and lotions, and deodorants. The results suggest that a wide variety of source materials exist for HHCB and AHTN, and that these materials are used on a daily basis.

Analytic Laboratory Methods

This study describes the development of a new analytical method for determining 14 personal care products (PCPs) - nine synthetic musks, four parabens and one insect repellent - in air samples. The method is based on active sampling on sorbent tubes and thermal desorption-gas chromatography-mass spectrometry analysis, and is rapid, sensitive and drastically reduces the risk of sample contamination. Three kinds of tubes and traps were tested, those filled with Tenax TA being the most suitable for this study. Method validation showed good repeatability and reproducibility, low detection limits (between 0.03 ng/cu m for DPMI and 12.5 ng/ cu m for propyl paraben) and good linearity for all compounds. Stability during storage indicated that samples must be kept refrigerated at 4 degrees C and analyzed within 1 week of collection. The applicability of the technique to real samples was tested in different indoor and outdoor atmospheres. The total PCP values for indoor air ranged from 135 ng/cu m in a pharmacy to 2838 ng/cu m in a hairdresser's, whereas the values for outdoor air ranged from 14 ng/cu m for a suburban environment to 26 ng/ cu m for an urban environment. In general, the most abundant synthetic musks were galaxolide (5.9-1256 ng/cu m), musk xylene (1.6-766 ng /cu m) and tonalide (1.1-138 ng/cu m). Methyl and ethyl paraben (2.4-313 ng/cu m and 1.8-117 ng/cu m, respectively) were the most abundant parabens. Although thermal desorption methods have been widely used for determining volatile organic compounds, they are rarely used with semi-volatile compounds. This study thus demonstrates that the thermal desorption method performs well with semi-volatile compounds and, for the first time, that it can be used for determining PCPs.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: galaxolide; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.12 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extraction gas chromatography/mass spectrometry; Analyte: galaxolide; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.11 ug/L.
Musks are synthetic fragrances applied on personal care and household products as fixatives, by retarding the release of other fragrances with higher volatility. Galaxolide is the most used polycyclic musk since the 90th decade, and it has been detected in several environmental and biological matrices, particularly in human tissues and fluids. For exposure assessment purposes, large-monitoring data need to be obtained and rapid but reliable analytical techniques are requested. The main objective of this study is to develop and validate a new and fast analytical methodology to quantify galaxolide in personal care products and to apply this method to real matrices like skin care products (creams and lotions), shower products (soap bar), hair care products (shampoo and hair conditioner) and oral care products (toothpaste), to evaluate the human dermal exposure risk. A dispersive solid-phase extraction is proposed, using QuEChERS methodology, followed by HPLC with fluorescence detection. Some extraction parameters were studied, like the ratio of sample/solvent amounts, the homogenization time, the salt addition effect and the used sorbents. The validation parameters of the developed method were the following: a linearity range of 0.005-1.002 mg/kg sample, a limit of detection of 0.001 mg/kg sample, repeatability between 0.7% and 11.3% (variation coefficient of six standard injections), an intermediate precision of 2.5% (variation coefficient of six independent analysis of the same sample), mean recoveries ranging from 65% (soap bar) to 95% (body cream) and 3% of global uncertainty in most of the working range. The time of analysis, including the extraction steps, is 60 min, allowing a throughput of 4 samples/hr. Galaxolide was detected in all of the seven analyzed products in concentrations ranging from 0.04 +/- 0.01 mg/kg sample (toothpaste) to 280.78 +/- 8.19 mg/kg sample (perfumed body cream), which may correspond to a significant estimated daily human dermal exposure of 904 ug/day.
For more Analytic Laboratory Methods (Complete) data for Galaxolide (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. Storage class (TRGS 510): Combustible liquids.[Sigma-Aldrich; Safety Data Sheet for 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8- hexamethylcyclopenta

Interactions

The accumulation of cadmium (Cd) in wheat seedlings under single and joint stress of galaxolide (HHCB) and Cd was investigated, and their phytotoxicity and oxidation stress including chlorophyll (CHL), malondialdehyde (MDA), superoxide dismutase, and perosidase were assessed. The results showed that the accumulation of Cd in wheat seedlings increased with an increase in the concentration of Cd in soil. The low concentration of HHCB inhibited the accumulation of Cd, while the high concentration of HHCB induced the accumulation of Cd. The content of CHL increased significantly in treatments with 1-50 mg/kg Cd. However, the content of CHL under joint stress of Cd and HHCB was significantly lower than that in the control. Besides, the content of MDA in wheat leaves and roots was also significantly affected by HHCB and Cd, particularly by their joint stress. Co-contamination of HHCB significantly affected the activity of antioxidant enzymes in wheat seedlings stressed by Cd. In a word, HHCB could aggravate the phytotoxicity of Cd to wheat seedlings.
Polycyclic musks and heavy metals are often present in natural aquatic environment. The aims of this study were to evaluate the toxic effects on Daphnia magna from exposure to the polycyclic musks and the heavy metals in combination with stress from suspended solids exposure. Galaxolide and lead were used as typical pollutants. The toxic effects on D. magna decreased with addition of suspended solids within the single experiments having galaxolide after 24 and 48 hr. A similar result was observed for the toxic effect of lead on the D. magna with adding suspended solids during exposure. Synergism on D. magna was found within the combined tests having galaxolide and lead during the 24 and 48 hr exposure based on additive index analysis. The combined toxic effect of galaxolide and lead was significantly decreased by adding suspended solids. The results could provide useful information for the toxic risks assessments of surface aquatic systems.
Using outdoor pot-culture experiment,biomasses of wheat seedlings and accumulation of HHCB and/or Cd in parts of wheat seedlings cultured in alluvial soil and cinnamon soil were investigated. The biomasses of wheat seedlings in different treatments followed the order as single HHCB treatment > HHCB and Cd treatment > single Cd treatment. The accumulation of HHCB in wheat seedlings cultured in alluvial soil was more than that in cinnamon soil, and effect of Cd on accumulation of HHCB in wheat seedlings cultured in alluvial soil was different to that in cinnamon soil. In alluvial soil, the accumulation of HHCB in different parts of wheat seedlings followed the sequence that root > stem > leaf. Cd significantly induced the accumulation of HHCB in wheat roots, but inhibited that of HHCB in wheat stems and leaves, and the highest inhibition rate was 44.07%. In cinnamon soil, the accumulation of HHCB in different parts of wheat seedlings followed the sequence that root > leaf > stem. The effect of Cd on accumulation of HHCB in wheat roots was not significant, but the median and high concentrations of Cd induced accumulation of HHCB in wheat stems and leaves significantly, and the highest induction rate was 35.95%. Besides, the accumulation of Cd in alluvial soil was lower than that in cinnamon soil, and HHCB could significantly induce the accumulation of Cd in wheat seedlings cultured in two different soils. The increasing rates of Cd accumulation in roots, stems and leaves in alluvial soil were 30.84%, 61.82% and 61.82%, and those in cinnamon soil were 41.53%, 184.16% and 206.18%, respectively. It is indicated that HHCB in cinnamon soil induced more accumulation of Cd in wheat seedlings than that in alluvial soil.
Single and joint toxic effects of polycyclic musks including 1,3,4,6,7,8-hexahydro-4,6,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran (HHCB) and 7-acetyl-1,1,3,4,4,6-hexamethyl-l,2,3,4-tetrahydronapthalene (AHTN) and cadmium (Cd) on seed germination and seedling growth of wheat (Triticum aestivum) were investigated. The results showed that the toxicity sequence of HHCB toxic to wheat seed germination and seedling growth was similar to that of AHTN, that is, germination rate > shoot elongation > root elongation, while the toxicity of Cd was in the sequence of root elongation > shoot elongation > germination rate, according to the LC50 and EC50 values. It is suggested that polycyclic musks and Cd had different toxicological mechanisms. Root and shoot elongation of wheat might be good bioindicators for the contamination of polycyclic musks and Cd in soil. The mixture of polycyclic musks and Cd had synergistic effects on T. aestivum according to the equi-toxic mixture approach when root elongation was selected as the toxicological endpoint. Thus, the joint toxicity of HHCB and Cd was significantly higher than the single toxicity of HHCB or Cd, which was also confirmed by the EC50 mix value of the mixture (EC50 mix = 0.530 TUmix). The EC(50mix) value of the mixture of AHTN and Cd was 0.614 TUmix, which indicated that the mixture toxicity was strengthened when AHTN coexisted with Cd.

Stability Shelf Life

Stable under recommended storage conditions.[Sigma-Aldrich; Safety Data Sheet for 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8- hexamethylcyclopenta

Dates

Modify: 2024-06-21

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